(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid
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Overview
Description
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid is a complex organic compound with a unique structure that combines fluorenyl, naphthyl, and amino acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and deprotection. One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino group . The synthesis starts with the protection of the amino group using Fmoc, followed by the coupling of the protected amino acid with the naphthyl and fluorenyl moieties. The final step involves the removal of the Fmoc group under mild basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, acylated, and oxidized forms of the original compound .
Scientific Research Applications
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the development of fluorescent probes and sensors for detecting biomolecules
Mechanism of Action
The mechanism of action of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluorenyl and naphthyl moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid stands out due to its unique combination of fluorenyl, naphthyl, and amino acid moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H25NO4 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C29H25NO4/c30-26(16-27(31)32)28(20-14-13-18-7-1-2-8-19(18)15-20)29(33)34-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26,28H,16-17,30H2,(H,31,32)/t26-,28?/m0/s1 |
InChI Key |
IUFMAMASIBVSGZ-QODXOHEASA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C([C@H](CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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